6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Description
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one (C₁₉H₁₈O₇; molecular weight 358.34 g/mol), also known as Gardenin B or 5-Demethyltangeretin, is a polymethoxyflavone derivative characterized by a benzopyran-4-one core substituted with three methoxy groups at positions 6, 7, and 8, and a 3-methoxyphenyl group at position 2 . Its synthetic routes and biological activities remain less documented in the evidence, though it is recognized as a reference standard in phytochemical analyses .
Properties
CAS No. |
502917-26-2 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6,7,8-trimethoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-6-11(8-12)15-10-14(20)13-9-16(22-2)18(23-3)19(24-4)17(13)25-15/h5-10H,1-4H3 |
InChI Key |
IJZFZGJJJRPJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves several steps. One common synthetic route includes the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Selected Benzopyran-4-one Derivatives
Key Comparative Insights
Substitution Patterns and Physicochemical Properties
- Methoxylation vs. Hydroxylation : The target compound’s three methoxy groups (6,7,8-OCH₃) confer greater lipophilicity compared to hydroxylated analogs like Hispidulin (5,7-OH; 6-OCH₃) . This property may enhance membrane permeability but reduce water solubility.
- Phenyl Group Position : Unlike 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one , the target compound features a 3-methoxyphenyl group at position 2, which alters electronic distribution and steric interactions.
- Prenylated Derivatives: Glyasperin B incorporates a 3-methylbut-2-enyl chain at position 6, which is absent in the target compound. Prenylation is associated with increased bioactivity in flavonoids due to enhanced binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
